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Compound of Interest

Compound Name: Aluminum sodium phosphate

Cat. No.: B1228456 Get Quote

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical

technique used to identify functional groups within a molecule. By measuring the absorption of

infrared radiation by the sample, an FTIR spectrum is generated, which provides a unique

molecular "fingerprint." For a peptide such as SALP (Sarcosine-Arginine-Leucine-Proline),

FTIR spectroscopy can elucidate key structural features by identifying the vibrational modes of

its constituent functional groups.

The SALP tetrapeptide is composed of four amino acid residues: Sarcosine (Sar), Arginine

(Arg), Leucine (Leu), and Proline (Pro). Each of these residues, along with the peptide

backbone, possesses characteristic functional groups that absorb infrared radiation at specific

frequencies.

Key Functional Groups in SALP and Their Expected
FTIR Absorption Ranges
The primary structural components of SALP that can be identified using FTIR are the peptide

backbone amide bonds and the unique functional groups within the side chains of each amino

acid residue.

1. Peptide Backbone Vibrations (Amide Bands): The repeated amide linkages (-CO-NH-) in the

peptide backbone give rise to several characteristic absorption bands, which are crucial for

conformational analysis.
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Amide A (~3300 cm⁻¹): Associated with N-H stretching vibrations. The position of this band is

sensitive to hydrogen bonding.[1]

Amide I (1600-1700 cm⁻¹): Primarily due to C=O stretching vibrations of the peptide carbonyl

group.[1][2] This is the most sensitive spectral region to the protein's secondary structure.[3]

Amide II (1500-1600 cm⁻¹): Arises from a combination of N-H in-plane bending and C-N

stretching vibrations.[1][2]

Amide III (1200-1350 cm⁻¹): A complex band resulting from a mixture of C-N stretching, N-H

bending, and other vibrations.

2. Amino Acid Side Chain Vibrations: Each amino acid residue in SALP contributes unique

vibrational signatures from its side chain.

Sarcosine (N-methylglycine): As an N-methylated amino acid, it will show characteristic C-H

stretching and bending modes from the methyl group attached to the nitrogen atom.

Arginine: The guanidinium group (-C(NH₂)₂⁺) in the arginine side chain has strong,

characteristic absorption bands. These include N-H stretching and bending vibrations, as

well as C-N stretching modes.[4][5]

Leucine: The isobutyl side chain of leucine will exhibit characteristic C-H stretching and

bending vibrations from its methyl (-CH₃) and methylene (-CH₂) groups.

Proline: The cyclic structure of proline, a secondary amine, imposes conformational rigidity.

Its FTIR spectrum will show characteristic absorptions from the pyrrolidine ring, including C-

H and C-N stretching and bending vibrations.[6]

Data Presentation: Summary of Expected FTIR Peaks for
SALP
The following table summarizes the expected vibrational frequencies for the key functional

groups present in the SALP tetrapeptide. This data is synthesized from general knowledge of

peptide FTIR spectroscopy and the characteristic frequencies of the individual amino acid

residues.
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Functional

Group

Amino Acid

Residue /

Backbone

Vibrational

Mode

Expected

Frequency

Range (cm⁻¹)

References

Amide N-H
Peptide

Backbone
Stretching ~3300 [1]

Amide C=O
Peptide

Backbone

Stretching

(Amide I)
1600 - 1700 [1][2]

Amide C-N, N-H
Peptide

Backbone

Stretching,

Bending (Amide

II)

1500 - 1600 [1][2]

Amide C-N, N-H
Peptide

Backbone

Stretching,

Bending (Amide

III)

1200 - 1350 [1]

Guanidinium N-H Arginine Stretching 3350 - 3100 [4]

Guanidinium

C=N
Arginine Stretching 1680 - 1630 [5]

Carboxylate C=O C-terminus
Asymmetric

Stretching
1610 - 1550

Carboxylate C-O C-terminus
Symmetric

Stretching
1420 - 1300

Aliphatic C-H
Leucine, Proline,

Sarcosine
Stretching 2960 - 2850 [6]

Aliphatic C-H
Leucine, Proline,

Sarcosine
Bending 1470 - 1370 [6]

N-CH₃ Sarcosine

C-H

Stretching/Bendi

ng

Specific bands

within the C-H

regions

Pyrrolidine Ring Proline Ring Vibrations

Various bands in

the fingerprint

region

[6]
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Experimental Protocols
This section provides a detailed methodology for acquiring FTIR spectra of the SALP peptide.

Sample Preparation
The choice of sample preparation technique is critical for obtaining high-quality FTIR spectra.

a) Solid-State Analysis (KBr Pellet Method):

Materials: SALP peptide (lyophilized powder), Potassium Bromide (KBr, FTIR grade), agate

mortar and pestle, pellet press.

Procedure:

1. Thoroughly dry the KBr at 110°C for at least 2 hours to remove any residual water, which

has strong IR absorption bands.

2. Weigh approximately 1-2 mg of the SALP peptide and 100-200 mg of the dried KBr.

3. Grind the KBr in the agate mortar to a fine powder.

4. Add the SALP peptide to the KBr powder and mix thoroughly by grinding for several

minutes until a homogeneous mixture is obtained.

5. Transfer the mixture to the pellet press die.

6. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-

transparent pellet.

7. Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR

spectrometer.

b) Solution-State Analysis (in D₂O):

Aqueous solutions can be challenging for FTIR due to the strong absorption of water in the

mid-IR region, particularly around 1640 cm⁻¹, which overlaps with the Amide I band. Using
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Deuterium Oxide (D₂O) as a solvent circumvents this issue as its main absorption band is

shifted to around 1200 cm⁻¹.[2]

Materials: SALP peptide, Deuterium Oxide (D₂O, 99.9 atom % D), liquid transmission cell

with CaF₂ or BaF₂ windows.

Procedure:

1. Dissolve the SALP peptide in D₂O to the desired concentration (e.g., 1-10 mg/mL). It may

be necessary to lyophilize the peptide from a D₂O solution once or twice to ensure

complete H/D exchange of the amide protons.

2. Assemble the liquid transmission cell with a spacer of appropriate path length (typically

25-100 µm).

3. Inject the peptide solution into the cell, ensuring no air bubbles are trapped.

4. Place the cell in the sample holder of the FTIR spectrometer.

5. Acquire a background spectrum of D₂O using the same cell and experimental conditions.

FTIR Data Acquisition
Instrument: A Fourier-Transform Infrared Spectrometer.

Parameters:

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.

Apodization: Happ-Genzel is a commonly used function.

Procedure:

1. Purge the sample compartment with dry air or nitrogen to minimize interference from

atmospheric water vapor and carbon dioxide.
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2. Collect a background spectrum of the empty spectrometer (for KBr pellet) or the D₂O-filled

cell (for solution).

3. Place the sample in the spectrometer and collect the sample spectrum.

4. The spectrometer software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance spectrum.

Data Processing and Analysis
Baseline Correction: Apply a baseline correction to the spectrum to remove any sloping or

curved baseline.

Spectral Subtraction: For solution spectra, subtract the spectrum of the solvent (D₂O) from

the sample spectrum.

Peak Identification: Identify the major absorption bands and compare their positions with the

expected frequencies listed in the data table.

Deconvolution (Optional): For detailed secondary structure analysis, the Amide I band can

be deconvoluted into its constituent components corresponding to different secondary

structural elements (α-helix, β-sheet, turns, etc.).[3] This is an advanced technique that often

requires specialized software.

Mandatory Visualization
Logical Workflow for FTIR Analysis of SALP
The following diagram illustrates the logical workflow for identifying functional groups in the

SALP tetrapeptide using FTIR spectroscopy.
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Caption: Workflow for SALP analysis by FTIR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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